BenchChemオンラインストアへようこそ!

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

NMDA receptor antagonism Enantioselectivity Neuropharmacology

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is an essential chiral building block for solifenacin succinate (Vesicare®) synthesis. Its unique C1-phenyl substitution and tetrahydro ring system provide specific conformational geometry required for dopamine D1 and NMDA receptor studies. The (S)-enantiomer is the exclusive precursor for M3 antagonist synthesis. Procure this precise THIQ scaffold to ensure valid receptor binding assays and cost-effective drug development.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 22990-19-8
Cat. No. B142631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2,3,4-tetrahydroisoquinoline
CAS22990-19-8
Synonyms1,2,3,4-tetrahydro-1-phenylisoquinoline
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride, (+)-isomer
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride, (+-)-isomer
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride, (-)-isomer
1-phenyl-1,2,3,4-tetrahydroisoquinoline
phenyl-TIQ
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2
InChIKeyPRTRSEDVLBBFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) Procurement Guide: Core Specifications and Scientific Context


1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) is a synthetic tetrahydroisoquinoline (THIQ) alkaloid with the molecular formula C15H15N and a molecular weight of 209.29 g/mol . It is a white to off-white solid with a melting point of 101-103°C and a typical commercial purity of ≥95% . This compound serves as a crucial chiral intermediate, with its (S)-enantiomer (CAS 118864-75-8) being the key building block for the synthesis of solifenacin succinate (Vesicare®), a urinary antispasmodic agent [1]. The compound has also been studied for its interactions with various biological targets, including dopamine D1 receptors [2], sigma receptors [3], and N-methyl-D-aspartate (NMDA) receptors [4], making it a valuable scaffold in medicinal chemistry and neuroscience research.

Why Generic Substitution of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) with Close Analogs Fails: A Structural and Functional Rationale


The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, but minor structural modifications lead to profound changes in biological activity and physicochemical properties. For 1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8), three critical features prevent generic substitution with close analogs like 1-benzyl-THIQ, 4-phenyl-THIQ, or dihydroisoquinoline derivatives. First, the position of the phenyl substituent at the C1 carbon is crucial for D1 dopamine receptor affinity, as 4-phenyl and 1-benzyl analogs exhibit distinctly different pharmacophoric geometries that correlate poorly with biological activity (r = 0.82 for phenyl centroid to ammonium H distance) [1]. Second, the saturated 1,2,3,4-tetrahydro ring system, in contrast to the 3,4-dihydro or fully aromatic isoquinoline analogs, provides a specific conformational half-chair preference with pseudo-equatorial phenyl orientation that is essential for receptor binding [2]. Third, the chiral center at C1 is a critical determinant of stereospecific interactions, with the (S)-enantiomer demonstrating higher NMDA receptor affinity than the (R)-enantiomer and serving as the exclusive enantiomer for solifenacin drug synthesis [3]. Therefore, substituting with a related THIQ derivative lacking these precise features will alter target engagement, invalidate comparative studies, and compromise synthetic utility for downstream applications.

Quantitative Differentiation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) from In-Class Analogs: A Comparative Evidence Guide


Enantioselective NMDA Receptor Affinity: S-Enantiomer Superiority Over R-Enantiomer

The (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline demonstrates significantly higher affinity for the NMDA receptor compared to its (R)-counterpart [1]. This stereospecific interaction underscores the critical importance of chirality for any study involving this target. The compound's activity is mediated through interaction with the phencyclidine (PCP) binding site of the NMDA receptor complex [2].

NMDA receptor antagonism Enantioselectivity Neuropharmacology

Sigma-1 Receptor Binding Affinity Compared to Control Ligands

The racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) exhibits an IC50 value of 2.00 µM (2000 nM) for the sigma-1 receptor in a radioligand binding assay [1]. This value provides a crucial benchmark for evaluating more potent, substituted THIQ derivatives. In contrast, the same compound showed a slightly lower affinity (IC50 = 2.78 µM) for the SARS-CoV-2 replicase polyprotein 1ab in a separate, unrelated screening context [2].

Sigma receptor Neuroprotection Radioligand binding

Synthetic Utility: Racemization and Chiral Resolution Yield for Solifenacin Intermediate

A one-pot racemization process for 1-phenyl-1,2,3,4-tetrahydroisoquinoline demonstrates its industrial viability. The (S)-enantiomer, the key intermediate for solifenacin, can be racemized in quantitative yield from the unwanted (R)-enantiomer using a N-chlorination/reduction sequence [1]. Subsequent resolution with d-(−)-tartaric acid recovers the desired (S)-enantiomer in 81% yield with 96.7% enantiomeric excess (ee) [2]. This efficient recycling of the chiral auxiliary differentiates it from other THIQ derivatives lacking such optimized industrial processes.

Process chemistry Chiral resolution Solifenacin synthesis Industrial recycling

D1 Dopamine Receptor Pharmacophore: Conformational Restriction and Stereochemical Inversion

In a comparative conformational analysis of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, the 1-phenyl substituted THIQ ring system adopts a half-chair conformation with the phenyl ring in a pseudo-equatorial orientation [1]. This conformation is critical for D1 receptor recognition. Strikingly, the (S)-enantiomer of the 6-chloro-7-hydroxy-1-phenyl-THIQ analog shows the best fit to the pharmacophore of the prototypical D1 antagonist SCH23390, despite the fact that active enantiomer of the benzazepine parent (R)-SCH23390 has the opposite absolute configuration [2]. This demonstrates a stereochemical inversion in the binding mode between the two chemical series.

Dopamine D1 receptor Conformational analysis Pharmacophore modeling Stereochemistry

Analytical Differentiation: Chiral Resolution via Polysaccharide-Based CSPs

The enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline can be directly separated on polysaccharide-based chiral stationary phases (CSPs), including immobilized Chiralpak IC and coated Lux Cellulose-1 and Lux Amylose-2 columns [1]. The separation is achievable under normal phase conditions using mobile phases such as 2-propanol/n-hexane/ethanolamine mixtures, as well as under polar organic and reversed-phase conditions [2]. This contrasts with other 1-aryl-THIQ derivatives, where the steric bulk of the 1-aryl substituent significantly influences retention and selectivity, making method transfer non-trivial [3].

Chiral chromatography Enantioseparation Analytical chemistry Quality control

Optimal Application Scenarios for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 22990-19-8) Based on Quantitative Evidence


Precursor for Solifenacin and Muscarinic Antagonist Development

This is the primary industrial application of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The compound serves as the essential chiral building block for synthesizing solifenacin succinate, a drug for overactive bladder [1]. The existence of a highly efficient racemization and resolution process (81% yield, 96.7% ee) for recycling the unwanted enantiomer makes this specific THIQ derivative uniquely suited for cost-effective, large-scale manufacturing [2]. Researchers developing novel muscarinic M3 receptor antagonists or other analogs of solifenacin will require this exact scaffold to maintain the critical pharmacophoric features.

D1 Dopamine Receptor Pharmacophore and Antagonist Design

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a validated core for exploring the D1 dopamine receptor antagonist pharmacophore. Its specific half-chair conformation and pseudo-equatorial phenyl orientation are essential for binding, as demonstrated by conformational analysis [1]. The compound's unique stereochemical fit, where the (S)-enantiomer mimics the (R)-enantiomer of the benzazepine SCH23390, provides a distinct starting point for designing novel D1 antagonists [2]. Procuring this specific compound, rather than a 4-phenyl or 1-benzyl analog, is necessary to access this particular pharmacophoric geometry and to study the observed stereochemical inversion.

NMDA Receptor Research and Neuroprotection Studies

The compound has demonstrated an antagonistic effect at the NMDA receptor through interaction with the phencyclidine (PCP) binding site [1]. The (S)-enantiomer is reported to have higher affinity, making it a target for further investigation in neuroprotection and related central nervous system disorders [2]. For studies aiming to characterize the NMDA-PCP site or develop novel ligands for it, 1-phenyl-1,2,3,4-tetrahydroisoquinoline offers a structurally distinct alternative to classic PCP-site ligands like MK-801 or ketamine, enabling exploration of new chemical space around this target.

Analytical Reference Standard for Chiral Method Development

The well-characterized behavior of 1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers on polysaccharide-based chiral stationary phases (CSPs) makes it a useful reference compound for developing and validating chiral HPLC methods [1]. The ability to separate the enantiomers under normal, polar organic, and reversed-phase conditions on widely available CSPs (e.g., Chiralpak IC, Lux Cellulose-1) provides a benchmark for laboratories establishing in-house enantiomeric purity assays for other 1-aryl-THIQ derivatives or related chiral amines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.